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Compound of Interest

Compound Name:
1-(2-Bromo-3-

hydroxyphenyl)ethanone

CAS No.: 1232407-20-3

Cat. No.: B3224464

Get Quote

Executive Summary & Chemical Identity
3'-Hydroxy-2'-bromoacetophenone (Systematic name: 1-(2-bromo-3-
hydroxyphenyl)ethanone) represents a highly specialized, 1,2,3-trisubstituted benzene

scaffold. Unlike its more common isomers (such as

-bromoacetophenone or 4'-bromo-3'-hydroxyacetophenone), this specific regioisomer provides
a unique geometry where the acetyl group and the bromine atom are vicinal (adjacent) to the
phenolic hydroxyl.

This "crowded" arrangement makes it a critical precursor for the synthesis of 4-substituted

benzofurans and chromones, structural motifs prevalent in kinase inhibitors and bioactive

natural products.

Physicochemical Specifications
The following data constitutes the core identity of the molecule. Researchers should use the

exact mass and isotopic abundance for mass spectrometry validation.
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Property Value Notes

Molecular Formula C₈H₇BrO₂

Molecular Weight 215.05 g/mol Average weight

Monoisotopic Mass 213.9629 (⁷⁹Br) Base peak for HRMS

Isotopic Pattern M (100%), M+2 (97.3%)
Characteristic 1:1 doublet of

Bromine

CAS Registry Isomer Specific
Note: Often conflated with

phenacyl bromides

Physical State Crystalline Solid Off-white to pale yellow

Solubility DMSO, MeOH, DCM Sparingly soluble in water

pKa (Predicted) ~7.5 - 8.0

Lower than phenol (9.95) due

to ortho-Br/-Ac electron

withdrawal

Synthetic Methodology: The Regioselectivity
Challenge
Synthesizing 3'-Hydroxy-2'-bromoacetophenone presents a classic organic chemistry problem:

Regiocontrol on a trisubstituted ring.

Why Direct Bromination Fails
Attempting to brominate 3'-hydroxyacetophenone directly is chemically inefficient.

Directing Effects: The 3'-OH group is strongly activating and directs ortho/para. The acetyl

group is deactivating and directs meta.

The Conflict: While position 2' is ortho to the hydroxyl and ortho to the acetyl, it is sterically

encumbered (sandwiched). Electrophilic aromatic substitution (EAS) will predominantly occur

at position 6' (less hindered ortho) or position 4' (para).
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Result: Direct bromination yields a mixture favoring 4'-bromo and 6'-bromo isomers, making

isolation of the 2'-bromo target difficult.

The Validated Protocol: Sandmeyer Approach
To guarantee the 1,2,3-substitution pattern, a sequence relying on diazotization (Sandmeyer

reaction) provides the highest structural integrity. This method builds the bromine position

explicitly rather than relying on ambiguous directing effects.

Experimental Workflow
Precursor: 2-Amino-3-hydroxyacetophenone (or 2-amino-3-methoxyacetophenone, followed by

deprotection).

Diazotization:

Dissolve 2-amino-3-hydroxyacetophenone in HBr (48% aq).

Cool to 0°C in an ice/salt bath.

Add NaNO₂ (1.1 eq) dropwise, maintaining temperature < 5°C to form the diazonium salt.

Substitution (Sandmeyer):

Prepare a solution of CuBr (1.2 eq) in HBr.

Slowly add the cold diazonium solution to the CuBr mixture.

Observation: Evolution of N₂ gas indicates reaction progress.

Heat to 60°C for 1 hour to ensure completion.

Workup:

Extract with Ethyl Acetate (EtOAc).

Wash with dilute NaHSO₃ (to remove traces of free bromine).

Recrystallize from Ethanol/Water.
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Visualizing the Pathway
The following diagram illustrates the logic flow from precursor selection to final scaffold

generation.

Starting Material Transformation

Target Scaffold

2-Amino-3-hydroxy-
acetophenone

Diazotization
(NaNO2 / HBr, 0°C)

 N2+ Formation Sandmeyer
(CuBr / Heat)

 Radical Sub.

3'-Hydroxy-2'-bromo-
acetophenone Isolation

Avoids Steric
Hindrance Issues

Click to download full resolution via product page

Figure 1: Strategic synthesis via Sandmeyer reaction to ensure regiochemical purity at the

sterically crowded 2-position.

Analytical Validation
Due to the existence of multiple isomers (2', 4', 5', 6'-bromo), analytical confirmation is

mandatory.

1H-NMR Interpretation (DMSO-d6, 400 MHz)
The coupling constants (

-values) are the primary diagnostic tool for distinguishing the 2'-bromo isomer (1,2,3-
substitution) from the 4'-bromo isomer (1,3,4-substitution).

Aromatic Region (3 Protons):

Expect an ABC spin system (or AMX depending on field strength).

H-4' and H-6': Will show doublets or doublets of doublets.

H-5': Will appear as a triplet (approximate) or dd (
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Hz).

Differentiation: In the 2'-bromo isomer, the protons are at 4, 5, and 6. In the 4'-bromo

isomer, protons are at 2, 5, 6 (showing a singlet for H-2). Absence of a singlet in the

aromatic region strongly supports the 2'-bromo structure.

Aliphatic Region:

Acetyl (-COCH₃): Singlet,

ppm.

Labile Proton:

Phenolic -OH: Broad singlet,

ppm (exchangeable with D₂O).

Mass Spectrometry (LC-MS)
Ionization: ESI Negative Mode (preferred for phenols) or ESI Positive.

Signature: Look for the characteristic Bromine doublet.

Peak A (M): ~214 (Negative mode

)

Peak B (M+2): ~216 (Negative mode)

Intensity ratio must be ~1:1.

Application in Drug Discovery
This molecule is not an endpoint but a "linchpin" intermediate. Its value lies in the vicinal

arrangement of the halogen and the acetyl group.

Benzofuran Synthesis
The most common application is the synthesis of 4-substituted benzofurans.
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O-Alkylation: The 3'-OH is alkylated with an

-haloester.

Cyclization: Under basic conditions, the enolate of the acetyl group can displace the bromine

(via metal catalysis or intramolecular substitution) to close the furan ring.

Result: This yields a benzofuran with a substituent at the 4-position, a difficult motif to access

via standard benzofuran synthesis (which usually yields 5- or 6-substituted products).

Workflow: Scaffold Utilization

3'-Hydroxy-2'-bromoacetophenone

Route A: Benzofuran Formation

 + alpha-haloester
+ Pd catalyst

Route B: Indazole Formation

 + Hydrazine
+ Cyclization

4-Substituted Benzofurans
(Kinase Inhibitors)

1H-Indazoles
(GPCR Ligands)
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Figure 2: Divergent synthesis pathways utilizing the 3'-Hydroxy-2'-bromoacetophenone core for

heterocyclic library generation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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